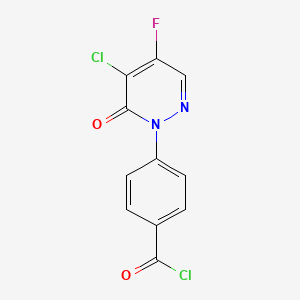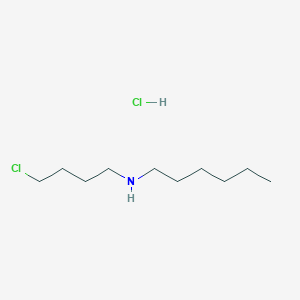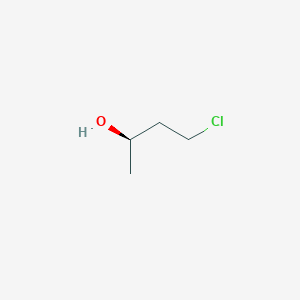
(2R)-4-Chlorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Chlorobutan-2-ol is an organic compound with the molecular formula C4H9ClO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2R)-4-Chlorobutan-2-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-butanol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4th position. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of butanol derivatives using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-4-Chlorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form (2R)-4-chlorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form (2R)-butane-2,4-diol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydroxide (NaOH) in aqueous solution is often employed.
Major Products Formed:
Oxidation: (2R)-4-chlorobutanone or (2R)-4-chlorobutanal.
Reduction: (2R)-4-chlorobutane.
Substitution: (2R)-butane-2,4-diol.
Applications De Recherche Scientifique
(2R)-4-Chlorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereospecificity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-4-Chlorobutan-2-ol depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl and chlorine functional groups. These groups participate in various reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparaison Avec Des Composés Similaires
(2S)-4-Chlorobutan-2-ol: The enantiomer of (2R)-4-Chlorobutan-2-ol, with similar chemical properties but different biological activities.
4-Chlorobutan-1-ol: A structural isomer with the chlorine atom at a different position, leading to different reactivity.
2-Chlorobutan-1-ol: Another structural isomer with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in biological systems. This makes it valuable in applications requiring chiral purity and specific stereochemical configurations.
Propriétés
Numéro CAS |
90026-42-9 |
|---|---|
Formule moléculaire |
C4H9ClO |
Poids moléculaire |
108.57 g/mol |
Nom IUPAC |
(2R)-4-chlorobutan-2-ol |
InChI |
InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
Clé InChI |
AKMIPCJUTXDZKR-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CCCl)O |
SMILES canonique |
CC(CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


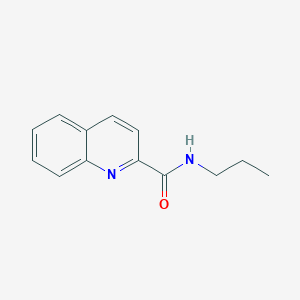
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
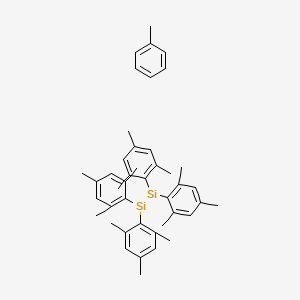
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)

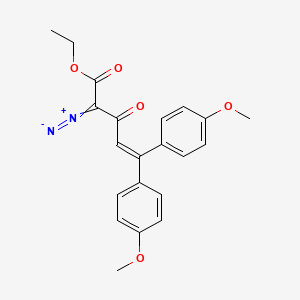
![{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B14383699.png)

![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
